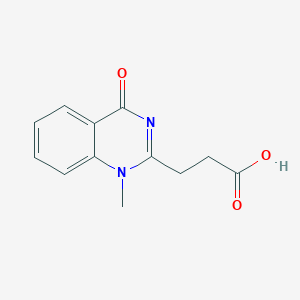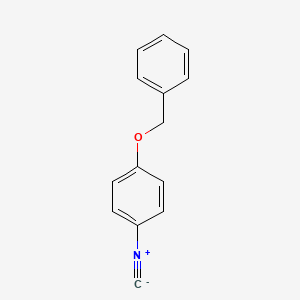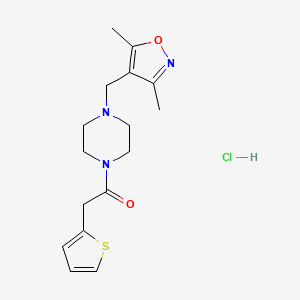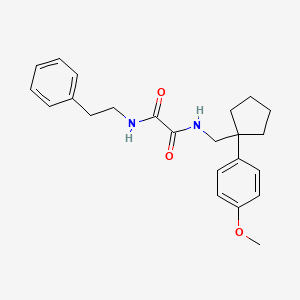
3-(1-Methyl-4-oxo-1,4-dihydro-quinazolin-2-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-4-oxo-1,4-dihydro-quinazolin-2-yl)-propionic acid, also known as MOPPA or 2-MOPPA, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of the quinazoline family of compounds, which are known for their anti-inflammatory and anti-tumor properties. MOPPA has been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), a key enzyme in inflammation and tumor growth. In addition, MOPPA has been found to have antioxidant, antifungal, and antibacterial properties, making it a valuable tool for many scientific research applications.
Aplicaciones Científicas De Investigación
Introduction to Quinazoline Derivatives
Quinazoline derivatives, including 3-(1-Methyl-4-oxo-1,4-dihydro-quinazolin-2-yl)-propionic acid, have been a focal point in medicinal chemistry due to their wide range of biological activities. These compounds are found in over 200 naturally occurring alkaloids and have inspired researchers to synthesize novel variants with potential as medicinal agents. The stability and versatility of the quinazoline nucleus allow for the introduction of bioactive moieties, leading to the creation of compounds with antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in the development of quinazoline-based drugs, emphasizing the need for solutions to counter antibiotic resistance (Tiwary et al., 2016).
Quinazoline in Neuroprotection and Neurological Disorders
Quinazoline derivatives have been implicated in neuroprotective strategies due to their interaction with neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor. The balance between neuroprotective kynurenic acid and neurotoxic quinolinic acid, both derived from the metabolism of tryptophan through the kynurenine pathway, suggests a potential for quinazoline compounds to influence neurological disorders by modulating these pathways. This modulation could offer new targets for drug action, aiming to reduce neurotoxicity while enhancing neuroprotection (Vámos et al., 2009).
Advancements in Quinazoline-Based Anticancer Therapies
The development of quinazoline derivatives as anticancer agents has seen significant progress, with many compounds showing inhibition of the epidermal growth factor receptor (EGFR) and a variety of other therapeutic protein targets. Recent patents and research highlight the potential of these compounds in cancer treatment, with novel quinazoline compounds being explored for their anticancer activities. This research underscores the importance of quinazoline derivatives in developing new therapeutic strategies against cancer (Ravez et al., 2015).
Quinazoline Derivatives in Optoelectronics
Beyond medicinal applications, quinazoline derivatives have also been explored for their potential in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has demonstrated value in creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic cells. The electroluminescent properties of these compounds are particularly notable, offering pathways to more efficient and versatile optoelectronic devices (Lipunova et al., 2018).
Propiedades
IUPAC Name |
3-(1-methyl-4-oxoquinazolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-9-5-3-2-4-8(9)12(17)13-10(14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJZGOPODQGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)


![8-Oxa-3-azabicyclo[3.2.1]octane-3-sulfonyl chloride](/img/structure/B2521388.png)


![2-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B2521393.png)



